molecular formula C10H16N2O2S B15236914 N-(2-(Aminomethyl)-4-methylphenyl)-N-methylmethanesulfonamide

N-(2-(Aminomethyl)-4-methylphenyl)-N-methylmethanesulfonamide

Cat. No.: B15236914
M. Wt: 228.31 g/mol
InChI Key: QJEABDUEXRCHKC-UHFFFAOYSA-N
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Description

N-(2-(Aminomethyl)-4-methylphenyl)-N-methylmethanesulfonamide (Compound 49) is a sulfonamide derivative synthesized as part of a series of focal adhesion kinase (FAK) inhibitors. Its molecular formula is C₁₉H₂₄ClN₅O₂S (calculated [M+H]⁺: 447.13645), with a melting point of 218°C and a synthesis yield of 84% via procedure D . The compound features a 5-chloropyrimidine core substituted with aminomethyl and methylphenyl groups, coupled with a methanesulfonamide moiety. Its design targets FAK inhibition, a key pathway in cancer metastasis and angiogenesis .

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

N-[2-(aminomethyl)-4-methylphenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-8-4-5-10(9(6-8)7-11)12(2)15(3,13)14/h4-6H,7,11H2,1-3H3

InChI Key

QJEABDUEXRCHKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(C)S(=O)(=O)C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Aminomethyl)-4-methylphenyl)-N-methylmethanesulfonamide typically involves the reaction of 2-(aminomethyl)-4-methylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the consistent quality of the final product .

Mechanism of Action

The mechanism of action of N-(2-(Aminomethyl)-4-methylphenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Pyridine-Based Analog: N-(3-(((2-((4-(Aminomethyl)phenyl)amino)-5-chloropyrimidin-4-yl)amino)methyl)pyridin-2-yl)-N-methylmethanesulfonamide (Compound 50)

  • Structure : Replaces the benzene ring in Compound 49 with a pyridine ring .
  • Synthesis : Higher yield (94% ) under similar conditions, suggesting improved reactivity of the pyridine scaffold .
  • NMR Data : Distinct aromatic proton shifts (δ 8.43–7.87 ppm) and methyl group signals (δ 3.22–3.13 ppm) confirm structural integrity .
  • Implications : Pyridine substitution may enhance solubility or binding affinity due to nitrogen’s electronegativity.

Double Sulfonamide: N-(2,3-Dimethylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide

  • Structure : Features dual sulfonamide groups on a dimethylphenyl backbone, synthesized accidentally during sulfonation .

Formyl-Substituted Derivative: N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide

  • Structure : Incorporates a formyl group and exhibits C–H⋯O hydrogen bonding in its crystal lattice .
  • Crystallography : Single-crystal X-ray data (R-factor: 0.049) reveal a trans-dimer configuration, which may influence solubility and stability .

Hydroxyethyl-Substituted Analog: 4-Amino-N-(2-hydroxyethyl)benzenesulfonamide

  • Structure : Contains a hydroxyethyl group , enhancing hydrophilicity .
  • Applications : Hydroxyethyl substituents are linked to improved blood-brain barrier penetration in sulfonamide-based drugs .

Data Tables

Table 2: Bioactivity and Structural Implications

Compound Bioactivity/Property Structural Influence Reference
49 FAK inhibition Chloropyrimidine core enhances kinase binding
50 FAK inhibition (inferred) Pyridine improves solubility
N-(2-Formylphenyl)-... Antitumor, antimicrobial Formyl group may facilitate covalent binding
N-(4-Methoxyphenyl)-... Bioactivity under study (sulfonamide class) Methoxy group modulates electron density

Research Findings and Implications

  • FAK Inhibitors : Compounds 49 and 50 demonstrate the importance of heterocyclic cores in kinase inhibition. Pyridine variants may offer pharmacokinetic advantages over benzene analogs .
  • Crystal Engineering : Hydrogen-bonded dimers (e.g., in ’s compound) enhance crystallinity, which is critical for drug formulation .
  • Unintended Products : The double sulfonamide () highlights the need for precise reaction control in sulfonamide synthesis .

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